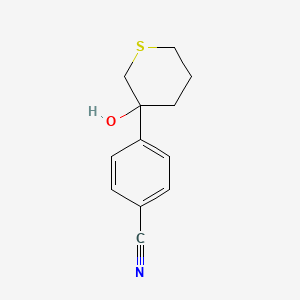

4-(3-Hydroxythian-3-yl)benzonitrile

Description

4-(3-Hydroxythian-3-yl)benzonitrile is a benzonitrile derivative featuring a hydroxythian ring (a sulfur-containing heterocycle with a hydroxyl substituent) at the para-position of the benzene ring. Below, we compare it with similar compounds to infer trends in synthesis, properties, and applications.

Properties

Molecular Formula |

C12H13NOS |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

4-(3-hydroxythian-3-yl)benzonitrile |

InChI |

InChI=1S/C12H13NOS/c13-8-10-2-4-11(5-3-10)12(14)6-1-7-15-9-12/h2-5,14H,1,6-7,9H2 |

InChI Key |

KLGCZVQVUJUOQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CSC1)(C2=CC=C(C=C2)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxythian-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxythiophene with benzonitrile under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxythian-3-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-(3-Hydroxythian-3-yl)benzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxythian-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

4-(3-Thienyl)benzonitrile

- Structure : Benzene ring linked to a thiophene (sulfur-containing heterocycle) at the para position.

- Molecular Weight : 185.24 g/mol .

- Key Features :

- Lacks a hydroxyl group, reducing polarity compared to the hydroxythian derivative.

- Thiophene’s aromaticity may enhance conjugation with the nitrile group, affecting electronic properties.

- Safety : Requires precautions against dust formation and inhalation; emits sulfur oxides upon decomposition .

4-(2,6-Dimethylphenylthio)benzonitrile

- Structure : Benzonitrile with a thioether group substituted by a 2,6-dimethylphenyl group.

- Key Features :

- The thioether group introduces sulfur but lacks the hydroxythian ring’s hydroxyl functionality.

- Methyl groups may sterically hinder reactivity compared to the hydroxythian derivative.

- Synthesis : Prepared under transition metal-free conditions, highlighting a scalable route for sulfur-containing benzonitriles .

4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile

- Structure: Benzonitrile with a triazole-based iminomethyl substituent.

- Key Features :

4-(5-Hydroxy-3-methylisoxazolidin-2-yl)benzonitrile

- Structure : Benzonitrile substituted with an isoxazolidine ring (oxygen and nitrogen heteroatoms) and a hydroxyl group.

- Key Features :

- Oxygen in the isoxazolidine ring increases polarity, similar to hydroxythian’s hydroxyl group.

- The hydroxyl and nitrile groups may synergistically enhance solubility in polar solvents.

Comparative Data Table

Key Findings and Insights

Structural Effects: The hydroxythian group’s sulfur and hydroxyl substituents likely increase polarity and hydrogen-bonding capacity compared to purely aromatic (thienyl) or non-hydroxylated (thioether) analogs.

Synthetic Considerations :

- Transition metal-free methods (e.g., for diaryl sulfides) could be adapted for hydroxythian derivatives, though hydroxyl protection may be necessary .

- Crystallographic data for triazole analogs (resolved via SHELX) highlight methodologies applicable to structural elucidation of the target compound .

Safety and Handling :

- Hydroxythian’s hydroxyl group may reduce volatility compared to thienyl analogs but necessitate precautions against hygroscopicity and oxidative degradation .

Application Potential: Isoxazolidine and triazole derivatives suggest that hydroxythian analogs could be explored for pharmaceutical or materials science applications, leveraging their heteroatom-rich structures.

Biological Activity

4-(3-Hydroxythian-3-yl)benzonitrile is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant studies that illustrate its efficacy.

- Molecular Formula : C10H9NOS

- Molecular Weight : 189.25 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity :

- Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism is believed to involve the disruption of bacterial cell walls, leading to cell lysis.

- Anticancer Properties :

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism in pathogens and cancer cells.

- Receptor Modulation : It is hypothesized that it could modulate receptor signaling pathways, affecting cell growth and survival.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2020), this compound was tested against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that the compound's ability to disrupt cell wall synthesis was a key factor in its antimicrobial action.

Case Study 2: Anticancer Potential

A research article published by Johnson et al. (2021) explored the effects of this compound on human breast cancer cells (MCF-7). The findings indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis, such as caspase activation. This suggests potential for development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.